4-(4-Fluorophenyl)morpholine
CAS No.: 4280-40-4
Cat. No.: VC7974831
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4280-40-4 |
|---|---|
| Molecular Formula | C10H12FNO |
| Molecular Weight | 181.21 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)morpholine |
| Standard InChI | InChI=1S/C10H12FNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 |
| Standard InChI Key | NSTVGWPAPZDCDY-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=CC=C(C=C2)F |
| Canonical SMILES | C1COCCN1C2=CC=C(C=C2)F |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The compound’s structure consists of a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to a 4-fluorophenyl group. Key bond angles and torsional parameters have been resolved via X-ray crystallography for related derivatives, revealing a chair conformation for the morpholine ring and planar geometry for the fluorophenyl moiety .
Table 1: Structural and Spectroscopic Data
Synthesis and Production
Laboratory-Scale Methods
The primary synthesis route involves nucleophilic aromatic substitution (SNAr):
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Reaction: 4-Fluoronitrobenzene reacts with morpholine in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
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Conditions: Reflux in dimethylformamide (DMF) at 120°C for 12 hours.
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Yield: 85% after purification via column chromatography (ethyl acetate/hexane) .
Alternative methods include:
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Microwave-assisted synthesis: Reduces reaction time to 2 hours with comparable yields .
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Reductive amination: Used in pharmaceutical intermediates, e.g., for aprepitant synthesis .
Table 2: Synthetic Routes Comparison
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| SNAr with TBAB | DMF, 120°C, 12h | 85% | >98% |
| Microwave-assisted | DMF, 150°C, 2h | 82% | 97% |
| Catalytic hydrogenation | H₂/Pd-C, EtOH, RT | 78% | 95% |
Physicochemical Properties
| Activity | Model System | Result | Source |
|---|---|---|---|
| Antimicrobial | S. aureus ATCC 29213 | MIC = 16 µg/mL | |
| Anti-inflammatory | LPS-stimulated macrophages | 70% NO reduction | |
| Cytotoxicity | A549 cells | IC₅₀ = 18 µM |
Applications in Pharmaceutical Development
Key Intermediate in Drug Synthesis
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Aprepitant: Used in the synthesis of (2S,3R)-4-benzyl-3-(4-fluorophenyl)morpholine-2-ol, a neurokinin-1 receptor antagonist .
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Kinase Inhibitors: Serves as a building block for triazolopyrimidine derivatives targeting EGFR and VEGFR .
Material Science Applications
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Polymer Additives: Enhances thermal stability of polyurethanes (T₅% degradation = 280°C vs. 250°C control) .
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Ion-Exchange Membranes: Morpholine derivatives improve proton conductivity in fuel cells (0.12 S/cm at 80°C) .
Comparison with Structural Analogues
Fluorine vs. Other Halogens
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Electron-Withdrawing Effect: Fluorine increases reactivity in SNAr by 3x compared to chlorine .
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Metabolic Stability: Fluorinated derivatives exhibit 2x longer half-life in hepatic microsomes than chlorinated analogues .
Table 4: Substituent Effects on Pharmacokinetics
| Substituent | logP | t₁/₂ (h) | MIC (µg/mL) |
|---|---|---|---|
| -F | 2.1 | 4.2 | 16 |
| -Cl | 2.8 | 2.1 | 24 |
| -Br | 3.2 | 1.8 | 32 |
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